molecular formula C19H18N2O3S3 B2819225 (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide CAS No. 314751-75-2

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2819225
M. Wt: 418.54
InChI Key: GBEYTGDQFWMESC-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S3 and its molecular weight is 418.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Computational Studies

One study focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a similar thiazolidin-4-one derivative. This research provides valuable insights into the molecular geometry, intermolecular interactions, and electronic structure of such compounds, which are crucial for understanding their chemical behavior and potential applications in various fields, including materials science and drug design (Khelloul et al., 2016).

Antibacterial and Antifungal Agents

Several derivatives have been synthesized with the aim of exploring their potential as antibacterial and antifungal agents. This includes the synthesis of compounds designed to evaluate their efficacy against a range of microbial pathogens. The studies highlight the antimicrobial potential of these derivatives, suggesting their usefulness in developing new antimicrobial agents (Zala et al., 2015).

Matrix Metalloproteinase (MMP) Inhibitors

Research into 4-thiazolidinone derivatives has demonstrated their potential as MMP inhibitors, which play a role in tissue damage and inflammation. These studies are particularly relevant in the context of diseases characterized by excessive extracellular matrix degradation, suggesting the therapeutic potential of these compounds in treating such conditions (Incerti et al., 2018).

Anticancer Activity

The thiazolidinone core structure, a common feature in this class of compounds, has been evaluated for its anticancer activity. Research has demonstrated the ability of certain derivatives to exhibit significant cytotoxic effects against various cancer cell lines, indicating the potential for these compounds to be developed as anticancer agents (Nguyen et al., 2019).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-2-24-14-7-5-13(6-8-14)20-17(22)9-10-21-18(23)16(27-19(21)25)12-15-4-3-11-26-15/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEYTGDQFWMESC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide

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